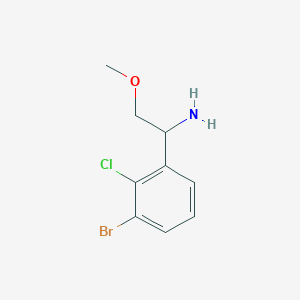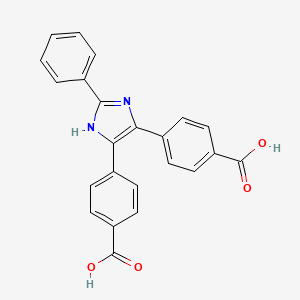![molecular formula C8H7N3O B12970750 Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
Pyrazolo[1,5-a]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridine-4-carboxamide: is a heterocyclic compound that has garnered significant interest in various fields of scientific research due to its unique structural features and versatile chemical properties. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a carboxamide group attached at the fourth position. The presence of nitrogen atoms in the ring structure imparts unique electronic properties, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 3-aminopyrazole with 2-chloronicotinic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. In this method, the reactants are subjected to microwave irradiation in a suitable solvent, such as ethanol or dimethylformamide, leading to the formation of the desired product in a shorter time frame.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis is often employed. This method allows for the efficient and scalable production of this compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes the need for large reaction vessels and reduces the risk of side reactions, making it a cost-effective and environmentally friendly option.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-4-carboxamide: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-4-carboxamide: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can bind to the active site of enzymes, inhibiting their function, or interact with receptors, altering signal transduction pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the compound within the binding site.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine-4-carboxamide: can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine: This compound has a different ring fusion pattern and exhibits distinct chemical and biological properties.
Pyrazolo[4,3-c]pyridine: Another isomer with unique reactivity and applications.
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with a pyrimidine ring, leading to different electronic properties and applications.
The uniqueness of This compound lies in its specific ring fusion and functional group placement, which confer distinct reactivity and interaction profiles, making it a valuable compound in various fields of research.
By understanding the synthesis, reactivity, applications, and mechanisms of action of This compound , researchers can further explore its potential in developing new materials, drugs, and industrial products.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-2-1-5-11-7(6)3-4-10-11/h1-5H,(H2,9,12) |
InChI Key |
JTKOPFYDSWAYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)



![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)





![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)

